

Section 1: Chemical Stability & Degradation Pathways (FAQs)

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Compound of Interest

Compound Name: Adamantamine fumarate

Cat. No.: B10814381

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Q1: Why does adamantamine resist standard hydrolytic degradation, and under what conditions will it actually degrade? A: Adamantamine features a highly symmetrical, rigid tricyclo[3.3.1.1^{^3},7]decane framework that structurally mimics a diamond crystal lattice[1]. This intense stereochemical bulk sterically shields the primary amine and the carbon backbone, making the molecule highly resistant to standard acid or base hydrolysis[1][2]. Testing under forced degradation conditions indicates that the substance is exceptionally stable and typically only degrades under severe oxidative stress (e.g., 15–30% H₂O₂ at 80°C) or extreme thermal conditions[2][3].

Q2: What are the primary structural modifications observed during the oxidative degradation of **adamantamine fumarate**? A: Because the aliphatic ring resists cleavage, oxidation primarily targets the bridgehead carbons (tertiary C-H bonds). The thermodynamic stability of the resulting tertiary radical or carbocation intermediates leads to hydroxylated products, such as 3-hydroxyadamantamine[1][4]. A secondary degradation pathway involves the oxidation of the primary amine group, yielding N-oxides. Furthermore, the fumarate counter-ion can undergo hydration to form malic acid or isomerize to maleic acid under prolonged thermal and aqueous stress.

Section 2: Analytical Strategy & Method Selection (FAQs)

Q3: Why is direct HPLC-UV analysis inadequate for adamantamine degradation profiling, and what are the alternatives? A: The adamantamine molecule completely lacks conjugated π -electron systems, chromophores, or auxochromes[5]. Consequently, it exhibits no distinct UV absorption above 200 nm, rendering direct UV spectrophotometry useless for stability-indicating assays[5]. To overcome this, you must use one of two self-validating analytical systems:

- Mass Spectrometry (Preferred): LC-MS/MS or LC-MS³ using Electrospray Ionization (ESI+). MS³ provides superior selectivity by reducing matrix interference via an additional fragmentation step[6][7].
- Pre-Column Derivatization: If UV or fluorescence detection is mandatory, the primary amine must be derivatized. Reagents like (2-Naphthoxy) acetyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used to introduce a chromophore prior to HPLC-UV analysis[8][9].

Q4: What are the specific fragmentation patterns (MRM transitions) used to identify adamantamine and its degradants in LC-MS/MS? A: In positive ion mode (ESI+), adamantamine forms a strong protonated molecular ion $[M+H]^+$ at m/z 152.2. The primary MS/MS transition is m/z 152.2 \rightarrow 135.3, corresponding to the loss of ammonia (NH_3). A secondary transition to m/z 107.4 represents the subsequent fragmentation of the adamantane ring[6][7]. Hydroxylated degradants will typically show an $[M+H]^+$ at m/z 168.2, with characteristic losses of H_2O (-18 Da) and NH_3 (-17 Da).

Section 3: Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress) of Adamantamine Fumarate

Expertise & Causality Note: We utilize 30% H_2O_2 coupled with thermal stress because the adamantane ring is exceptionally stable; standard 3% H_2O_2 at room temperature will not yield sufficient degradation (the target is 5–20% degradation for a valid stability-indicating method).

- Sample Preparation: Accurately weigh 10 mg of **adamantamine fumarate** API and dissolve it in 10 mL of LC-MS grade water:methanol (50:50, v/v) to achieve a 1 mg/mL stock solution.
- Oxidative Stress Induction: Transfer 1 mL of the stock solution to a 5 mL glass vial. Add 1 mL of 30% Hydrogen Peroxide (H₂O₂).
- Thermal Incubation: Seal the vial and incubate in a heating block at 80°C for 4 to 6 hours[3].
- Quenching (Self-Validation Step): Remove the vial and place it in an ice bath for 5 minutes. Quench the residual peroxide by adding 100 µL of 10% sodium thiosulfate solution. Causality: This prevents further on-column degradation during analysis, ensuring the degradants measured were formed strictly during the stress phase.
- Dilution: Dilute the quenched sample 1:100 with the initial mobile phase prior to LC-MS injection.

Protocol B: LC-MS/MS Analysis for Degradant Identification

Expertise & Causality Note: Formic acid (0.1%) is added to the mobile phase to ensure complete protonation of the amine group, maximizing the [M+H]⁺ signal in ESI⁺ mode[6].

- Chromatographic Separation: Inject 2 µL of the stressed sample onto a C18 column (e.g., 2.1 × 100 mm, 2.7 µm particle size) maintained at 40°C[6][7].
- Mobile Phase Gradient:
 - Solvent A: 0.1% Formic acid in Water
 - Solvent B: 0.1% Formic acid in Acetonitrile
 - Run a gradient from 5% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.
- Mass Spectrometry Parameters (ESI⁺):
 - Capillary Voltage: 3.5 kV
 - Desolvation Temperature: 350°C

- Scan Mode: Full Scan (m/z 50–300) for unknown discovery, and MRM for targeted quantification.
- Data Processing (Self-Validation Step): Extract ion chromatograms (EIC) for m/z 152.2 (API), m/z 168.2 (Hydroxylation), and m/z 115.0 (Fumaric acid). Compare the stressed sample against a dark control (unstressed API kept at room temperature) to confirm the origin of the degradant peaks.

Section 4: Quantitative Data & Parameters

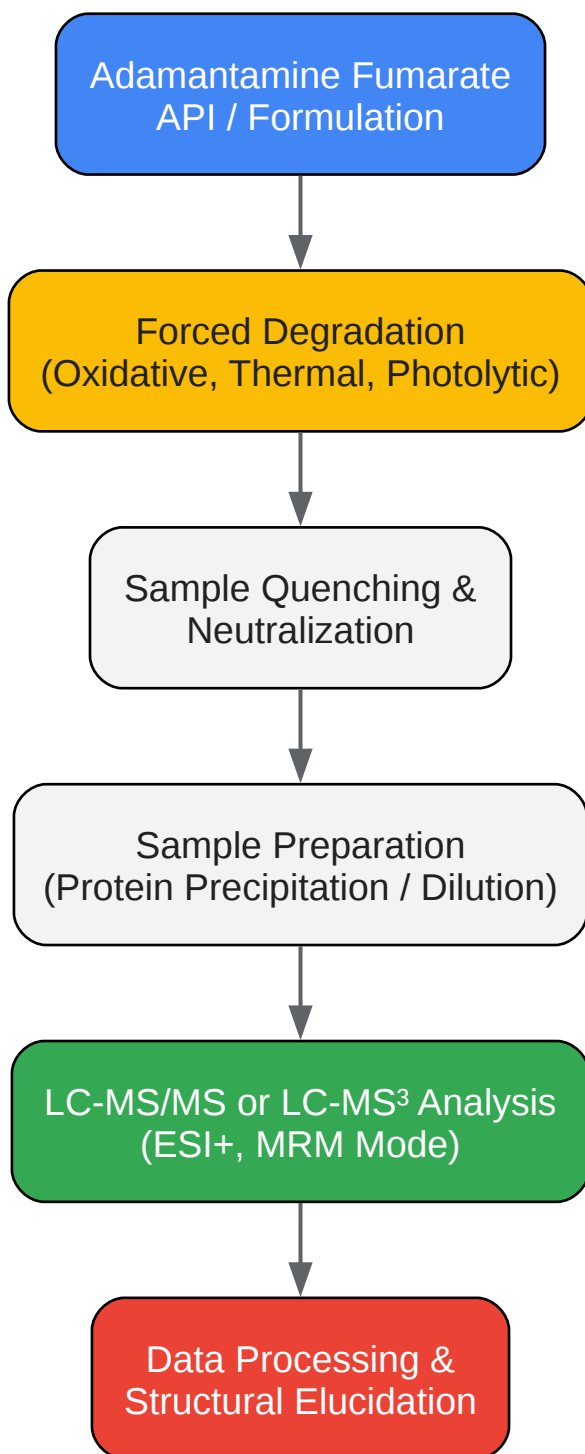
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition	Reagents / Environment	Conditions	Expected Degradation Level	Primary Degradants
Hydrolytic (Acid)	1 M HCl	80°C, 24 hours	< 2% (Highly Stable)	None significant
Hydrolytic (Base)	1 M NaOH	80°C, 24 hours	< 2% (Highly Stable)	None significant
Oxidative	30% H ₂ O ₂	80°C, 4-6 hours	10 - 20%	Hydroxyadamant amine, N-oxides
Photolytic	UV/Vis Light (ICH Q1B)	1.2M lux hrs	< 5%	Minor ring-opened products
Thermal	Solid State	105°C, 7 days	< 1%	Fumarate isomerization

Table 2: LC-MS/MS MRM Transitions for Adamantamine and Potential Degradants

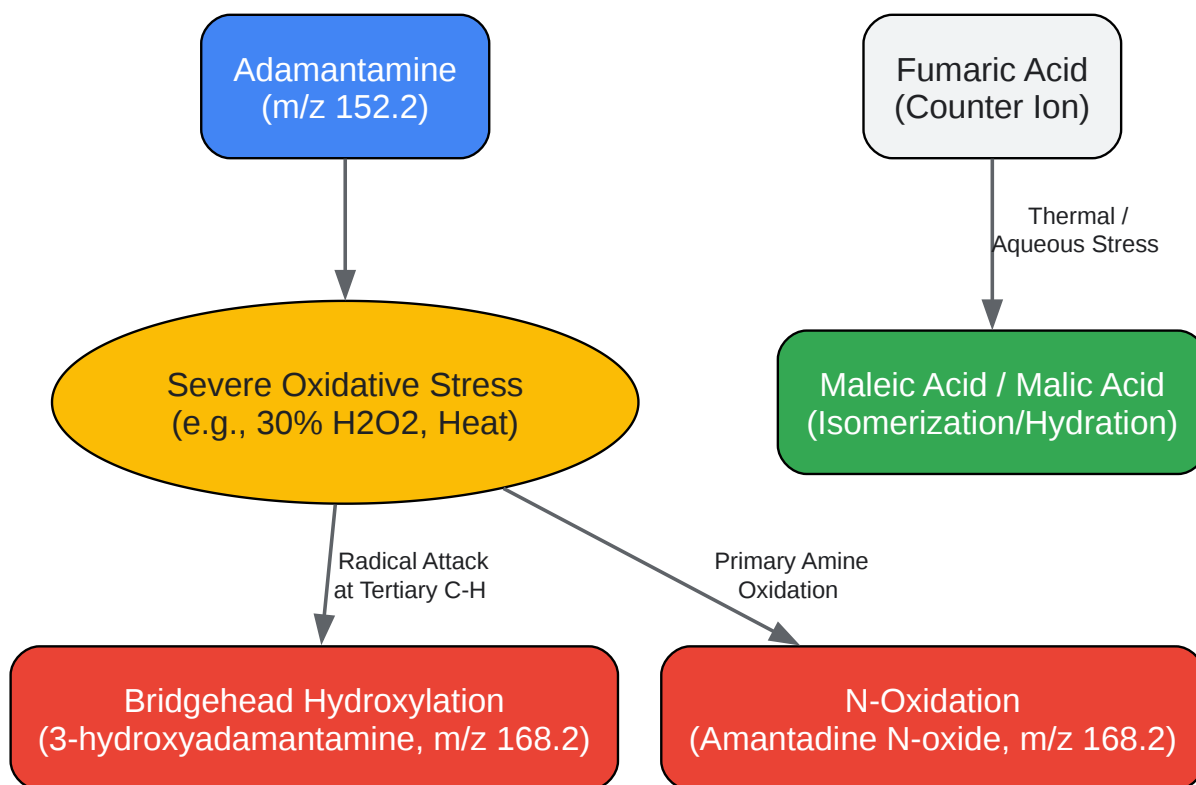
Compound	Precursor Ion[M+H] ⁺	Product Ion 1 (Quantifier)	Product Ion 2 (Qualifier)	Collision Energy (eV)
Adamantamine	152.2	135.3 (-NH ₃)	107.4	20 / 35
Adamantamine-d15 (IS)	167.0	150.3 (-NH ₃)	118.1	20 / 35
3-Hydroxyadamantamine	168.2	150.2 (-H ₂ O)	133.2 (-H ₂ O, -NH ₃)	25 / 40
Amantadine N-oxide	168.2	152.2 (-O)	135.3	15 / 30

Section 5: Mandatory Visualization



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Workflow for the forced degradation and LC-MS/MS identification of **adamantamine fumarate** degradants.



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Principal oxidative degradation pathways of **adamantamine fumarate** under stress conditions.

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